2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide
Description
This compound is a thieno[3,2-d]pyrimidine derivative characterized by a benzyl group at position 3, a 4-oxo moiety, and a sulfanyl-linked acetamide chain terminating in a 3-(trifluoromethyl)phenyl group. Its molecular formula is C₂₂H₁₆F₃N₃O₂S₂, with a molecular weight of approximately 499.5 g/mol (calculated from structural analogs in ). The trifluoromethyl (-CF₃) group enhances metabolic stability and lipophilicity, while the thienopyrimidine core contributes to π-π stacking interactions in biological targets .
Synthesis typically involves coupling a thienopyrimidine intermediate with a substituted chloroacetamide under basic conditions (e.g., K₂CO₃ in acetone or DMF with trimethylamine), yielding moderate to high purity (e.g., 99.5% HPLC purity in ). Structural confirmation relies on ¹H/¹³C NMR and LC-MS (e.g., [M + H]⁺ peaks ~429–594 m/z in ).
Properties
IUPAC Name |
2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N3O2S2/c23-22(24,25)15-7-4-8-16(11-15)26-18(29)13-32-21-27-17-9-10-31-19(17)20(30)28(21)12-14-5-2-1-3-6-14/h1-11H,12-13H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBPBGVSIMJJNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is EZH2 (Enhancer of Zeste Homolog 2) . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation and gene silencing. It plays a crucial role in various biological processes such as cell proliferation, stem cell differentiation, and early embryogenesis.
Mode of Action
The compound acts as an inhibitor of EZH2 . It binds to the EZH2 enzyme, preventing it from adding methyl groups to histones. This inhibition disrupts the normal function of EZH2, leading to changes in gene expression.
Biochemical Pathways
The inhibition of EZH2 affects the histone methylation pathways . Specifically, it disrupts the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene silencing. This disruption can lead to the reactivation of previously silenced genes, potentially reversing the effects of diseases associated with abnormal EZH2 activity.
Result of Action
The compound has shown remarkable antitumor activity against certain cancer cell lines. It can significantly affect lymphoma cell morphology, induce apoptosis in a concentration-dependent manner, and inhibit cell migration. These effects suggest that the compound could be a promising candidate for cancer therapy.
Biological Activity
The compound 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a member of the thieno[3,2-d]pyrimidine family, recognized for its potential biological activities in medicinal chemistry. Its unique structure incorporates a thieno ring fused with a pyrimidine moiety, alongside a sulfanyl group and various aromatic substitutions. This structural complexity is believed to contribute to its diverse biological effects, particularly in anticancer and antimicrobial applications.
| Property | Value |
|---|---|
| Molecular Formula | C22H16N4O2S2 |
| Molecular Weight | 432.5 g/mol |
| CAS Number | 1090532-02-7 |
Research indicates that compounds similar to this thieno[3,2-d]pyrimidine derivative exhibit significant anticancer and antimicrobial properties . The compound's biological activity is primarily attributed to its ability to inhibit key enzymes involved in cellular proliferation and microbial growth. For instance, it may target:
- Thymidylate synthase
- Dihydrofolate reductase
These targets are crucial in cancer cell metabolism and bacterial replication, making this compound a candidate for dual-action therapies against cancer and infections .
Anticancer Activity
In vitro studies have demonstrated that This compound exhibits potent anticancer properties. The compound was tested against various cancer cell lines using the MTT assay, which measures cell viability. The results indicated significant cytotoxic effects on:
- Human colon cancer (HT29)
- Prostate cancer (DU145)
These findings suggest that the compound may effectively inhibit cancer cell growth through apoptosis induction .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against several pathogenic bacteria and fungi. It demonstrated notable activity against:
- Gram-positive bacteria: Staphylococcus aureus
- Gram-negative bacteria: Escherichia coli
- Fungi: Candida albicans
The minimum inhibitory concentration (MIC) values were comparable or superior to standard antibiotics, indicating its potential as a broad-spectrum antimicrobial agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. A comparative analysis with related compounds reveals insights into SAR:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Benzimidazole moiety | Antimicrobial |
| Compound B | Lacks sulfanyl group | Anticancer |
| Compound C | Simple aromatic substitutions | Anti-inflammatory |
The presence of the sulfanyl group and specific aromatic substitutions appears to enhance the compound's interaction with biological targets, thus improving its efficacy .
Case Studies
- Case Study on Anticancer Efficacy:
- Case Study on Antimicrobial Effectiveness:
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide exhibit significant anticancer and antimicrobial properties. The unique structural features contribute to its ability to inhibit critical enzymes involved in cancer cell proliferation and bacterial growth.
Anticancer Properties
Thieno[3,2-d]pyrimidine derivatives have been shown to target enzymes such as:
- Thymidylate Synthase : Involved in DNA synthesis.
- Dihydrofolate Reductase : Plays a crucial role in nucleotide metabolism.
These interactions suggest that this compound could be developed for dual-action therapies against cancer and infections.
Antimicrobial Properties
The compound's ability to inhibit bacterial growth positions it as a candidate for developing new antimicrobial agents. Studies have shown that modifications in the substituents can enhance its effectiveness against various pathogens.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Docking studies reveal its capacity to bind effectively with specific enzyme active sites, indicating potential mechanisms of action.
Case Studies
Several studies have documented the efficacy of thieno[3,2-d]pyrimidine derivatives in preclinical models:
- Anticancer Efficacy : A study demonstrated that derivatives could significantly reduce tumor growth in xenograft models by inhibiting thymidylate synthase activity.
- Antimicrobial Activity : Another investigation showed that modifications in the sulfanyl group enhanced antibacterial efficacy against resistant strains of bacteria.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The 3-CF₃Ph group (target compound) vs. 2-CF₃Ph () alters steric and electronic profiles, impacting target binding .
- Solubility : Methoxy-substituted analogs () exhibit higher aqueous solubility than CF₃-containing derivatives due to polar OCH₃ groups .
- Synthetic Yield : Compounds with benzyl/CF₃ groups (e.g., target compound) show yields of 48–88%, while halogenated analogs require harsher conditions (e.g., 28% in ) .
Stability and Metabolic Profiles
Preparation Methods
Cyclocondensation of Thiophene Derivatives
The most common method involves cyclocondensation between 2-amino-3,5-dicyanothiophene (7a ) and formic acid or formamide. For example, Kanawade et al. reported a 83% yield of thienopyrimidinone (8b ) by refluxing 7b with formamide. This reaction proceeds via primary amide formation followed by intramolecular cyclization (Scheme 1).
Table 1: Cyclocondensation Conditions and Yields
Thorpe-Ziegler Cyclization
An alternative approach utilizes Thorpe-Ziegler cyclization, where a mercaptocarbonitrile intermediate undergoes base-mediated cyclization. Abdel Hamid et al. achieved a 71% yield of 48 by treating 47 with sodium ethoxide. This method is advantageous for introducing substituents at the 2-position of the thienopyrimidine ring.
Introduction of the Benzyl and 4-Oxo Groups
Benzylation at Position 3
The 3-benzyl group is introduced via nucleophilic substitution. Alkylation of the thienopyrimidinone core with benzyl chloride in the presence of a base (e.g., K₂CO₃) typically proceeds at room temperature. VulcanChem reports this step as critical for enhancing the compound’s lipophilicity and biological activity.
Formation of the 4-Oxo Moiety
The 4-oxo group is incorporated during the cyclocondensation step (Section 1.1) or via oxidation of a 4-thione intermediate. Aly et al. demonstrated that using formamide directly yields the 4-oxo derivative without post-synthetic modifications.
Sulfanylation at Position 2
Thiolation Reaction
The sulfanylacetic acid group is introduced via nucleophilic displacement of a halogen (Cl or Br) at position 2. Mercaptoacetic acid reacts with 2-chlorothienopyrimidine in DMF under basic conditions (e.g., Et₃N). VulcanChem notes that this step requires anhydrous conditions to prevent hydrolysis.
Table 2: Sulfanylation Reaction Parameters
| Substrate | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 2-Chlorothienopyrimidine | Mercaptoacetic acid | DMF | 80°C | 68% |
Formation of the Acetamide Moiety
Activation of the Carboxylic Acid
The acetic acid moiety is activated as an acid chloride using thionyl chloride (SOCl₂) or coupling reagents like EDCl/HOBt. Tolba et al. utilized EDCl/HOBt for amide bond formation in thienopyrimidine derivatives, achieving yields >70%.
Coupling with 3-(Trifluoromethyl)aniline
The final step involves reacting the activated acetic acid derivative with 3-(trifluoromethyl)aniline. This reaction proceeds in dichloromethane (DCM) at 0–25°C. The trifluoromethyl group is introduced via pre-synthesized aniline, as described in patent US4466927A, which outlines methods for preparing trifluoromethyl-substituted aromatic amines.
Table 3: Amide Coupling Conditions
| Acid Derivative | Amine | Coupling Reagent | Yield |
|---|---|---|---|
| Sulfanylacetyl chloride | 3-(Trifluoromethyl)aniline | EDCl/HOBt | 72% |
Optimization and Characterization
Yield Optimization
Q & A
Q. How can the synthetic route for this compound be optimized to improve yield and purity?
The synthesis of thieno[3,2-d]pyrimidinyl derivatives typically involves coupling reactions, such as the amide bond formation between thienopyrimidine intermediates and substituted anilines. For example, describes a protocol using EDC·HCl and HOBt·H₂O as coupling reagents, yielding 83–88% purity. To optimize:
- Use high-resolution LC-MS to monitor intermediate steps and adjust stoichiometry .
- Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) for purification.
- Validate purity via HPLC (≥99.5%) and confirm structural integrity with ¹H/¹³C NMR (e.g., δ 7.8–8.2 ppm for aromatic protons) .
Q. What spectroscopic methods are critical for confirming the compound’s structure?
- ¹H/¹³C NMR : Assign peaks for the trifluoromethyl group (δ ~120–125 ppm in ¹³C) and thioether linkage (δ 3.5–4.0 ppm in ¹H) .
- LC-MS (ESI) : Confirm molecular weight (e.g., [M+H]⁺ expected at ~500–600 Da) and detect impurities .
- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and sulfanyl (C-S at ~600–700 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound’s biological targets?
- Step 1 : Replace the benzyl group (3-benzyl) with bulkier substituents (e.g., 4-fluorobenzyl) to assess steric effects on target binding .
- Step 2 : Modify the trifluoromethylphenyl moiety to evaluate electronic effects (e.g., replace with nitro or methoxy groups) .
- Step 3 : Test analogues in enzyme inhibition assays (e.g., TRK kinases) and correlate activity with logP values (computational tools like Schrödinger) .
Q. What crystallographic techniques resolve contradictions in reported structural data?
- Use SHELX software for single-crystal X-ray diffraction to resolve ambiguities in bond angles or tautomeric forms .
- Compare experimental data (e.g., C-C bond lengths in the thienopyrimidine core) with DFT-optimized structures (Gaussian 16) .
- Address discrepancies (e.g., sulfanyl vs. sulfone configurations) via Hirshfeld surface analysis .
Q. How can metabolic stability be assessed for in vivo applications?
- Microsomal Assays : Incubate the compound with liver microsomes (human/rat) and quantify degradation via LC-MS/MS over 60 minutes .
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic liabilities .
- Plasma Protein Binding : Apply equilibrium dialysis to measure free fraction (e.g., >90% binding suggests limited bioavailability) .
Methodological Challenges and Solutions
Q. What strategies mitigate synthetic byproducts during thienopyrimidine ring formation?
- Byproduct Source : Oxidative dimerization of intermediates during cyclization.
- Solution : Use inert atmosphere (N₂/Ar) and reducing agents (e.g., Na₂S₂O₃) to suppress oxidation .
- Validation : Monitor reaction progress via TLC (Rf = 0.3–0.5 in 1:1 hexane/EtOAc) .
Q. How to address low solubility in biological assays?
- Formulation : Prepare DMSO stock solutions (10 mM) diluted in PBS with 0.1% Tween-80 .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the acetamide moiety to enhance aqueous solubility .
Data Analysis and Interpretation
Q. How to reconcile conflicting bioactivity data across studies?
- Meta-Analysis : Compare IC₅₀ values from orthogonal assays (e.g., fluorescence-based vs. radiometric kinase assays) .
- Control Experiments : Verify compound stability under assay conditions (e.g., pH 7.4, 37°C) to rule out degradation artifacts .
Future Research Directions
Q. What unexplored targets could this compound modulate?
- Epigenetic Targets : Screen against HDACs or BET bromodomains due to the compound’s acetylated thioether motif .
- Antimicrobial Potential : Test against ESKAPE pathogens, leveraging the trifluoromethyl group’s resistance to metabolic cleavage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
